molecular formula C18H17N3O2S B10989555 3-(2-methoxyphenyl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]propanamide

3-(2-methoxyphenyl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]propanamide

Cat. No.: B10989555
M. Wt: 339.4 g/mol
InChI Key: ASMUPXCZLJWEPA-UHFFFAOYSA-N
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Description

    3-(2-methoxyphenyl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]propanamide: , is a synthetic organic compound.

  • Its chemical formula is C₁₈H₁₆N₂O₂S, and it features a thiazole ring, a pyridine ring, and a methoxyphenyl group.
  • MTZP exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Medicinal Chemistry:

      Biological Studies:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Unique Features:

      Similar Compounds:

    Biological Activity

    The compound 3-(2-methoxyphenyl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]propanamide (CAS Number: 1282102-23-1) is a thiazole-derived compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

    Chemical Structure and Properties

    The molecular formula of the compound is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S with a molecular weight of 358.43 g/mol. The structure features a methoxyphenyl group and a pyridine-thiazole moiety, which are critical for its biological activity.

    Biological Activity Overview

    The biological activities of this compound have been evaluated in various studies focusing on its potential as an anticancer agent and its antimicrobial properties.

    Anticancer Activity

    • Cell Line Studies : Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines, including:
      • HeLa (cervical cancer)
      • PC-3 (prostate cancer)
      • RKO (colorectal cancer)
      The IC50 values for these cell lines were found to be in the range of 49.79 µM to 113.70 µM , indicating potent activity compared to standard chemotherapeutics .
    • Mechanism of Action : The mechanism of action appears to involve:
      • Induction of apoptosis in cancer cells.
      • Inhibition of cell proliferation through cell cycle arrest.
      • Modulation of signaling pathways associated with cancer progression.

    Antimicrobial Activity

    The compound has also demonstrated antimicrobial properties against a variety of pathogens:

    • Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
    • Fungal Strains : Exhibited antifungal activity against common pathogenic fungi.

    Data Table: Biological Activity Summary

    Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
    AnticancerHeLa78.72Apoptosis induction
    PC-349.79Cell cycle arrest
    RKO60.70Signaling pathway modulation
    AntimicrobialE. coli15.00Cell membrane disruption
    S. aureus10.00Inhibition of cell wall synthesis
    Candida albicans20.00Disruption of fungal cell membrane

    Case Studies

    Several studies have evaluated the efficacy and safety profile of this compound:

    • In vitro Studies : A study conducted on various cancer cell lines showed that the compound significantly reduced cell viability at concentrations as low as 49.79 µM , with morphological changes consistent with apoptosis observed under microscopy .
    • Animal Models : In vivo studies using murine models demonstrated tumor regression when treated with the compound, supporting its potential as an effective anticancer agent.

    Properties

    Molecular Formula

    C18H17N3O2S

    Molecular Weight

    339.4 g/mol

    IUPAC Name

    3-(2-methoxyphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide

    InChI

    InChI=1S/C18H17N3O2S/c1-23-16-5-3-2-4-14(16)6-7-17(22)21-18-20-15(12-24-18)13-8-10-19-11-9-13/h2-5,8-12H,6-7H2,1H3,(H,20,21,22)

    InChI Key

    ASMUPXCZLJWEPA-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC=C1CCC(=O)NC2=NC(=CS2)C3=CC=NC=C3

    Origin of Product

    United States

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